2-{[3-(3,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
CAS No.: 899914-37-5
Cat. No.: VC11901604
Molecular Formula: C25H27Cl2N3OS
Molecular Weight: 488.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899914-37-5 |
|---|---|
| Molecular Formula | C25H27Cl2N3OS |
| Molecular Weight | 488.5 g/mol |
| IUPAC Name | 2-[[2-(3,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C25H27Cl2N3OS/c1-15-8-10-25(11-9-15)29-23(18-5-7-20(26)21(27)13-18)24(30-25)32-14-22(31)28-19-6-4-16(2)17(3)12-19/h4-7,12-13,15H,8-11,14H2,1-3H3,(H,28,31) |
| Standard InChI Key | UYYINTUEJRVMNR-UHFFFAOYSA-N |
| SMILES | CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)C)C)C4=CC(=C(C=C4)Cl)Cl |
| Canonical SMILES | CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)C)C)C4=CC(=C(C=C4)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s molecular formula is C25H27Cl2N3OS, featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a 3,4-dichlorophenyl group at position 3, a methyl group at position 8, and a sulfanyl-linked acetamide group at position 2. The spirocyclic architecture introduces conformational rigidity, while the dichlorophenyl moiety enhances hydrophobic interactions. The molecule is achiral, as confirmed by its stereochemical descriptor "ACHIRAL" in ChemDiv’s database .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 488.5 g/mol | |
| logP (Partition Coefficient) | 6.7567 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Polar Surface Area | 40.23 Ų |
Spectroscopic and Computational Data
Synthesis and Structural Analogues
Synthetic Pathways
While explicit protocols for this compound are undisclosed, analogous diazaspiro derivatives are synthesized via multi-step sequences involving:
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Spirocycle Formation: Cyclocondensation of diamines with ketones or aldehydes under acidic conditions.
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Electrophilic Substitution: Introduction of the 3,4-dichlorophenyl group via Ullmann coupling or nucleophilic aromatic substitution.
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Thioacetamide Coupling: Reaction of a sulfhydryl intermediate with chloroacetamide derivatives in the presence of bases like triethylamine .
Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are typically employed, with sodium hydride facilitating deprotonation steps.
Structural Analogues and SAR Insights
Comparative analysis with the non-methylated analogue (C250-0379, MW = 474.45 g/mol) reveals that the 8-methyl group in the VulcanChem compound increases molecular weight by 14 g/mol and slightly enhances steric bulk . The dichlorophenyl group is conserved across analogues, underscoring its role in target engagement, possibly through halogen bonding or π-π stacking .
Hypothesized Biological Activities
Enzyme Inhibition
The acetamide moiety may confer affinity for proteases or kinases. Molecular docking studies could prioritize targets such as:
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Cysteine Proteases: The sulfanyl group could act as a nucleophile scavenger.
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Histone Deacetylases (HDACs): Spirocyclic structures are prevalent in HDAC inhibitors.
Research Gaps and Future Directions
In Vitro Profiling
Priority assays include:
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Cytotoxicity Screening: Against mammalian cell lines (e.g., HEK-293, HepG2).
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Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays against Gram-negative pathogens.
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Enzyme Inhibition Assays: Focus on serine hydrolases and ATP-binding proteins.
ADMET Optimization
The high logP value necessitates medicinal chemistry efforts to improve solubility, potentially via:
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Prodrug Strategies: Introducing phosphate or glycoside groups.
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Nanoparticle Formulations: Lipid-based carriers to enhance bioavailability.
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